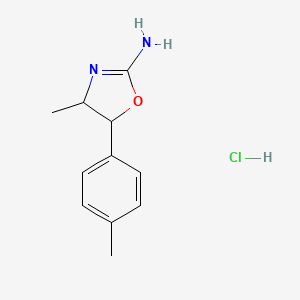
PKC ζ pseudosubstrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inhibitor of protein kinase C (PKC) ζ; attached to cell permeabilisation Antennapedia domain vector peptide. Consists of amino acids 113 - 129 of PKC ζ pseudosubstrate domain linked by a disulphide bridge to the Antennapedia domain vector peptide. The Antennapedia peptide is actively taken up by intact cells, at 4 or 37°C, ensuring rapid and effective uptake of the inhibitor peptide. Once inside the cell, the disulphide bonds are subjected to reduction in the cytoplasm leading to release of the inhibitor peptide. Induces mast cell degranulation by a PKC ζ-independent pathway.
Applications De Recherche Scientifique
1. Regulation of Kinase Activity
PKC ζ pseudosubstrate plays a crucial role in regulating kinase activity. The catalytic domain fragments of PKC isoforms are typically considered to be constitutively active due to the absence of the autoinhibitory amino-terminal regulatory domain, which includes a pseudosubstrate segment. This segment is essential for the regulation of kinase activity, as it plugs the active site and prevents constitutive activation (Lucinda S. Smith & Jeffrey B. Smith, 2002).
2. Apoptosis Induction
This compound lipopeptides have been found to play a significant role in the induction of apoptosis. The differential distribution of these peptides correlates with selective induction of apoptosis, indicating a diverse involvement of PKC isoforms in the anti-apoptotic program (K. Thiam et al., 1999).
3. Synaptic Plasticity and Memory
The this compound inhibitor peptide, ZIP, has broad-spectrum action toward the PKC family of enzymes. This action contributes to its ability to impair memory. ZIP interacts with various PKC isoforms, demonstrating its role in synaptic plasticity and memory (Amy S. Bogard & S. J. Tavalin, 2015).
4. Cell Motility and Cancer Cell Movement
In pancreatic adenocarcinoma cells, the atypical ζ isozyme of PKC plays a critical role in cell motility, a key factor in cancer cell invasion and metastasis. The use of pseudosubstrate inhibitory peptides of atypical ζ PKC revealed their involvement in maintaining high motility scores in cancer cells (C. Laudanna et al., 2003).
5. Role in Cellular Signaling Pathways
This compound is involved in various cellular signaling pathways. For example, it has been shown to be crucial in the activation of the p42/44 mitogen-activated protein kinase by endotoxin in alveolar macrophages, indicating its significance in immune response mechanisms (M. Monick et al., 2000).
6. Regulation of Glucose and Fatty Acid Uptake
Atypical PKCs, including PKC ζ, are necessary for insulin-stimulated and AMPK-mediated glucose and fatty acid uptake in the heart. This finding highlights the role of this compound in the metabolic regulation and the potential implications in diseases like diabetes (D. Habets et al., 2012).
Propriétés
Formule moléculaire |
C208H336N74O44S3 |
|---|---|
Poids moléculaire |
4673.59 |
SMILES |
CC[C@]([C@@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CSSC[C@@](N)([H])/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/C/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C(O)=N/[C@@](/C |
Synonymes |
Alternative Name: Protein kinase C zeta pseudosubstrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



